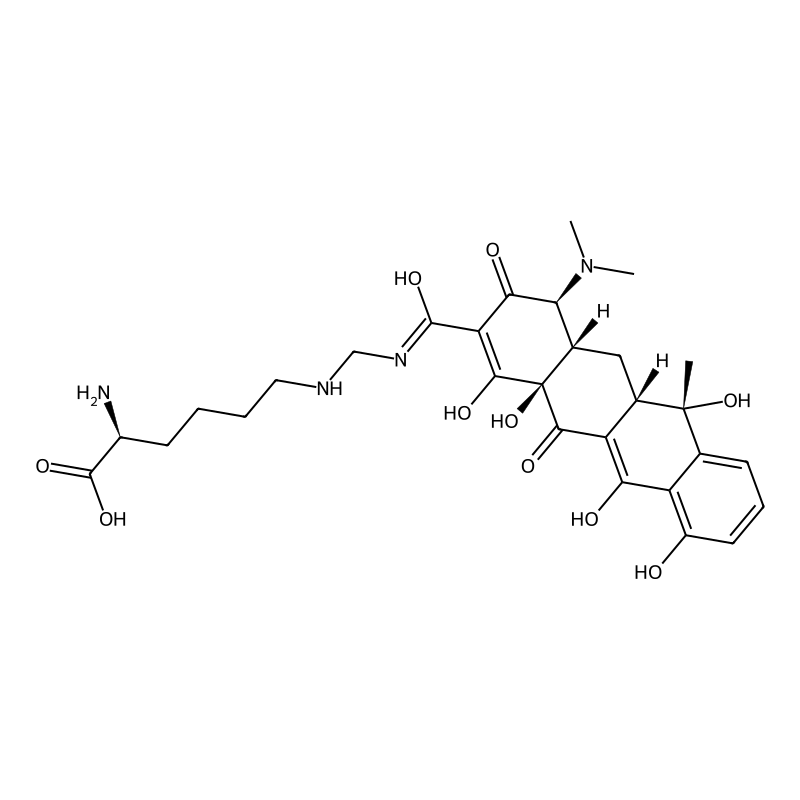

Lymecycline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Properties:

Lymecycline, like other tetracyclines, exhibits broad-spectrum antibacterial activity. It disrupts protein synthesis in bacteria by binding to their ribosomes. This makes it effective against a range of gram-positive and gram-negative bacteria (). Research is ongoing to explore its potential use in treating various bacterial infections, including:

- Dissecting Cellulitis of the Scalp: A recent study suggests Lymecycline might be a promising option for treating dissecting cellulitis of the scalp, a rare inflammatory condition. The study showed improvement in most patients receiving Lymecycline treatment ().

Anti-inflammatory Effects:

Emerging research suggests Lymecycline may possess anti-inflammatory properties beyond its direct antibacterial action. It might modulate the immune response by inhibiting the production of pro-inflammatory cytokines like TNF-alpha, IL-1, and IL-6 (). This opens avenues for exploring its use in inflammatory skin conditions.

- Folliculitis Decalvans (FFD): Though more research is needed, some studies have reported positive results using Lymecycline to manage FFD, a scarring type of alopecia. The proposed mechanism involves its anti-inflammatory properties alongside its ability to target bacterial involvement in the condition ().

Advantages over other Tetracyclines:

Lymecycline offers some potential advantages over other tetracyclines, such as doxycycline:

- Improved Absorption: The combination of tetracycline with the amino acid L-lysine in Lymecycline enhances its absorption and allows for once-daily dosing, potentially improving treatment adherence ().

- Reduced Photosensitivity: Compared to some tetracyclines, Lymecycline might have a lower risk of causing sun sensitivity, a common side effect ().

Lymecycline is a broad-spectrum antibiotic belonging to the tetracycline class, characterized by its unique solubility and absorption properties. It has a chemical formula of and a molar mass of approximately 602.641 g/mol. Introduced in 1963, Lymecycline is notable for being about 5,000 times more soluble than its parent compound, tetracycline, allowing for effective treatment at lower dosages. This compound is primarily used to treat various bacterial infections, including acne, respiratory tract infections, and urinary tract infections .

Lymecycline acts as a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing them. Here's the mechanism:

- Penetration: Lymecycline enters bacterial cells through passive diffusion.

- Protein synthesis inhibition: It binds to the 16S ribosomal subunit, a critical component of bacterial protein synthesis machinery. This binding prevents the attachment of transfer RNA (tRNA), which is essential for protein assembly, ultimately halting bacterial growth [].

- Toxicity: Lymecycline can cause side effects like gastrointestinal upset, diarrhea, and photosensitivity (increased sun sensitivity) []. In rare cases, it can lead to more severe complications like liver damage [].

- Contraindications: Lymecycline is contraindicated in pregnant and breastfeeding women due to potential harm to the developing fetus or infant [].

- Drug Interactions: It can interact with other medications, including antacids, iron supplements, and birth control pills, reducing their effectiveness [].

The biological activity of Lymecycline is primarily attributed to its mechanism of action as a protein synthesis inhibitor. By binding to the 30S ribosomal subunit, it disrupts the translation process in susceptible bacteria such as Escherichia coli. This action effectively inhibits bacterial growth and replication, making Lymecycline effective against a wide range of Gram-positive and Gram-negative organisms .

Lymecycline can be synthesized through various methods that typically involve modifications of tetracycline derivatives. The synthesis process often includes the formation of amide bonds and other functional group transformations to enhance solubility and bioavailability. Specific synthetic routes may vary based on desired properties and yield but generally follow established organic chemistry protocols for tetracycline derivatives .

Lymecycline is utilized in treating several medical conditions, including:

- Acne: Effective for moderately severe cases due to its enhanced absorption profile.

- Respiratory Infections: Used in treating acute exacerbations of chronic bronchitis.

- Urinary Tract Infections: Prescribed for various urinary tract infections.

- Soft Tissue Infections: Effective against skin and soft tissue infections.

- Rickettsial Infections: Employed in treating conditions like Rickettsial fever.

The standard dosage for adults is typically 408 mg daily, which is equivalent to 300 mg of tetracycline base .

Lymecycline has been studied for its interactions with other medications. Notably:

- It may increase the absorption of digoxin, leading to elevated serum levels and potential toxicity.

- There are reported interactions with anticoagulants, which can heighten bleeding risks.

- Caution is advised when used concurrently with lithium due to possible increases in serum lithium levels .

Lymecycline shares similarities with other tetracyclines but stands out due to its unique solubility and absorption characteristics. Here are some comparable compounds:

| Compound | Solubility | Unique Features |

|---|---|---|

| Tetracycline | Low | Standard tetracycline with broader applications |

| Doxycycline | Moderate | Longer half-life; less frequent dosing |

| Minocycline | Moderate | Greater anti-inflammatory properties |

| Oxytetracycline | Low | Commonly used in veterinary medicine |

Lymecycline's ability to be absorbed through an active transport mechanism makes it particularly effective for oral administration compared to these similar compounds .

Lymecycline was initially discovered in 1961 and subsequently introduced by Farmitalia in 1963, marking a significant advancement in the tetracycline antibiotic family [1] [8]. This semisynthetic tetracycline antibiotic represents a unique conjugation product formed by combining one molecule each of tetracycline, the amino acid L-lysine, and formaldehyde [4] [6].

The development of lymecycline emerged during the second generation of tetracycline antibiotics, which were characterized by semisynthetic modifications aimed at improving pharmacokinetic properties and reducing resistance [3]. Unlike the first-generation tetracyclines such as chlortetracycline and oxytetracycline that were derived directly from biosynthesis, lymecycline belonged to the category of chemically modified derivatives designed to overcome limitations of the parent compounds [3].

The historical context of lymecycline synthesis can be traced to the broader evolution of tetracycline chemistry that began in the 1940s [3]. The discovery process involved systematic exploration of chemical modifications that could enhance solubility and bioavailability characteristics [1]. Lymecycline achieved remarkable improvements in water solubility, being approximately 5,000 times more soluble than tetracycline base, and demonstrated stability across all physiological pH values [1] [4].

Key Reaction Mechanisms in Lysine-Tetracycline Conjugation

The synthesis of lymecycline involves a three-component condensation reaction between tetracycline, L-lysine hydrochloride, and formaldehyde [6] [13]. The reaction mechanism proceeds through the formation of a methylene bridge linking the amino acid to the antibiotic core structure [13] [15].

The detailed manufacturing process begins with dissolving 18.3 grams of L-lysine hydrochloride in 100 milliliters of water, followed by the addition of 10 milliliters of 37% aqueous formaldehyde solution [6]. Subsequently, 44.0 grams of anhydrous tetracycline dissolved in 500 milliliters of tetrahydrofuran is added to the reaction mixture [6]. The reaction proceeds over approximately 15 minutes, during which the product forms as an oily layer that separates from the aqueous phase [6].

The chemical mechanism involves nucleophilic attack by the amino group of lysine on the formaldehyde-activated intermediate, creating a stable methylene linkage [15]. This conjugation reaction can be classified as an aminomethylation process, where the formaldehyde serves as a one-carbon bridging unit between the tetracycline carboxamide functionality and the lysine amino acid [15].

The reaction stoichiometry requires precise control of reactant ratios to minimize side product formation [15]. The process involves treating L-lysine with tetracycline and formaldehyde under controlled conditions to achieve the desired conjugation while maintaining the structural integrity of both the antibiotic core and the amino acid component [15].

Process Optimization for Impurity Minimization

Industrial production of lymecycline requires sophisticated control measures to minimize impurity formation and ensure pharmaceutical-grade quality [10]. The European Pharmacopoeia specifies seven distinct impurities labeled as impurities A through G, with particular attention to impurities E and F that were recently structurally characterized through collaborative research efforts [10] [22].

Process optimization strategies focus on several critical parameters including reaction temperature, pH control, solvent selection, and purification techniques [15]. The manufacturing process employs a carefully controlled sequence where the oily reaction product is isolated by dropwise addition to stirred isopropyl alcohol, followed by filtration and washing with acetone [6]. The final product undergoes drying at 65°C under reduced pressure to achieve the specified bioassay potency of 500 micrograms per milligram [6].

Impurity control measures include stringent monitoring of starting material quality, particularly the purity of tetracycline base and L-lysine hydrochloride [32]. The reaction conditions must be optimized to prevent formation of degradation products such as 4-desmethylaminotetracycline and C5a-5 dehydro-tetracycline, which can arise through thermal degradation pathways [10].

| Parameter | Specification | Control Method |

|---|---|---|

| Content | 81.0-102.0% (equivalent to 60.0-75.0% tetracycline) | High-performance liquid chromatography |

| Impurity A | Not more than reference standard | Liquid chromatography with UV detection |

| Impurity E | Specified limit | Chromatographic separation and quantification |

| Impurity F | Specified limit | Preparative chromatography for isolation |

| Water content | Controlled moisture levels | Karl Fischer titration |

| Related substances | Individual and total limits | Gradient reversed-phase chromatography |

Advanced manufacturing facilities such as CIPAN in Portugal employ over 50 years of active pharmaceutical ingredient fermentation and organic synthesis expertise to ensure consistent product quality [30]. The facility maintains European Union Good Manufacturing Practice and Food and Drug Administration certifications, with regular audits by international regulatory authorities [30].

Patent Landscape and Intellectual Property Disputes

The patent landscape for lymecycline and related tetracycline antibiotics reflects a complex history of intellectual property protection and litigation [12] [18]. The original synthesis methodology was described in United States Patent Number 3,042,716, which established the fundamental chemical process for preparing lymecycline through the reaction of tetracycline with lysine and formaldehyde [15].

Subsequent patent developments have focused on improved manufacturing processes aimed at reducing impurity formation and enhancing product purity [15]. Recent patent applications describe optimized procedures for preparing substantially pure lymecycline with less than 0.15% weight per weight of specific degradation products [15]. These process improvements involve careful control of reaction conditions and purification strategies to minimize formation of undesired byproducts [15].

The broader tetracycline patent landscape has witnessed significant intellectual property disputes, particularly in cases involving generic pharmaceutical manufacturers [18] [23]. Patent challenges have addressed questions of obviousness, fraudulent claims regarding catalyst systems, and disputes over synthetic methodologies [23]. The complexity of tetracycline chemistry has led to numerous patent applications covering various aspects of synthesis, purification, and formulation technologies [24].

Pharmaceutical companies have pursued patent protection for novel tetracycline compositions and delivery systems, with particular emphasis on topical formulations and stabilization technologies [24]. The United States Patent and Trademark Office has granted patents covering tetracycline-class products with innovative delivery mechanisms that enhance bioavailability and therapeutic effectiveness [24].

Recent intellectual property developments include patents for optimized bioreactor methods for tetracycline production from Streptomyces aureofaciens, focusing on process parameter optimization to maximize yield and minimize production costs [21] [33]. These advances represent ongoing efforts to improve manufacturing efficiency while maintaining strict quality standards required for pharmaceutical applications [33].

Reverse-phase high performance liquid chromatography with ultraviolet detection represents the most widely employed analytical technique for Lymecycline quantification in pharmaceutical formulations. The method development for Lymecycline analysis has been extensively validated using various column chemistries and mobile phase compositions to achieve optimal separation and quantification [4] [5].

A comprehensive analytical method utilizing a PLRP-S column (250×4.6 mm, 8.0 µm particle size) from Varian has demonstrated exceptional performance for Lymecycline determination [4] [5]. The optimized mobile phase consists of a complex mixture comprising 2-Methyl-2-propanol, 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v tetrabutyl ammonium hydrogen sulfate, 4.0% w/v di-sodium edetate, and high-purity water in the ratio 11.5:10:20:1:57.5 [4] [5]. This mobile phase composition provides enhanced selectivity and improved peak shape for Lymecycline analysis.

The ultraviolet detection is performed at 254 nm, which represents the optimal wavelength for Lymecycline detection based on its chromophoric properties [4] [5] [6]. The method demonstrates excellent linearity over the concentration range of 5-0.02 mg/L with a correlation coefficient of 0.9998 [4]. The limit of detection and limit of quantification have been established at 0.02 mg/L and 0.05 mg/L, respectively, demonstrating the high sensitivity of the analytical procedure [4].

An alternative analytical approach employs a Newcrom R1 reversed-phase column with a simplified mobile phase containing acetonitrile, water, and phosphoric acid [7]. This method offers advantages for routine analysis and can be adapted for mass spectrometry compatibility by replacing phosphoric acid with formic acid [7]. The flow rate is typically maintained at 1.5 mL/min with an injection volume of 20 µL [5].

The retention time for Lymecycline varies depending on the chromatographic conditions employed. Using the PLRP-S column system, Lymecycline exhibits a retention time of approximately 4.7±0.2 minutes, providing rapid analysis capability [8]. The method demonstrates excellent accuracy with recovery values ranging from 95-97%, indicating minimal matrix effects and efficient sample preparation procedures [4] [5].

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometric analysis of Lymecycline provides detailed structural information and enables sensitive detection through various ionization techniques. Electrospray ionization mass spectrometry has proven to be the most effective approach for Lymecycline characterization, offering both positive and negative ion detection capabilities [9] [10].

In positive electrospray ionization mode, Lymecycline produces predominantly [M+H]⁺ ions at m/z 603, corresponding to the protonated molecular ion [9] [10]. The formation of sodium adduct ions [M+Na]⁺ at m/z 625 has been observed when sodium-containing mobile phase additives are employed, such as 0.5 mM sodium acetate or sodium iodide [9] [10]. The optimal conditions for positive ion detection include the use of 1% acetic acid in the mobile phase, which provides the greatest sensitivity for [M+H]⁺ ion formation [9] [10].

Negative electrospray ionization generates [M-H]⁻ ions at m/z 601, with optimal sensitivity achieved using 50 mM ammonium hydroxide as a mobile phase additive [9] [10]. The negative ion mode typically exhibits a larger linear dynamic range compared to positive ion detection, although overall sensitivity is generally lower [9] [10].

Collision-induced dissociation fragmentation studies reveal characteristic breakdown patterns that are essential for structural confirmation and impurity identification [11]. The fragmentation behavior of Lymecycline follows patterns similar to other tetracycline derivatives, with predominant losses corresponding to the lysine moiety and subsequent breakdown of the tetracycline core structure [11].

Tandem mass spectrometry applications have demonstrated the capability for simultaneous determination of Lymecycline alongside other tetracycline antibiotics in complex matrices [12] [13]. The method employs multiple reaction monitoring with optimized collision energies to achieve maximum sensitivity and selectivity [12] [13]. Detection limits in the sub-microgram per liter range have been achieved using liquid chromatography-tandem mass spectrometry approaches [12] [13].

The mass spectrometric behavior of Lymecycline is influenced by various factors including mobile phase composition, source temperature, and collision energy settings. In-source collision-induced dissociation can be controlled through careful optimization of source voltage parameters to minimize unwanted fragmentation while maintaining adequate sensitivity [14] [15].

Validation Parameters for Regulatory-Compliant Assays

The validation of analytical methods for Lymecycline follows International Conference on Harmonisation guidelines Q2(R1) and subsequent revisions, ensuring compliance with regulatory requirements for pharmaceutical analysis [16] [17] [18]. The comprehensive validation approach encompasses all critical performance characteristics necessary for method acceptance by regulatory authorities.

Specificity studies demonstrate that validated Lymecycline methods exhibit no interference from common pharmaceutical excipients or related substances [19] [6]. Peak purity analysis using diode array detection confirms the homogeneity of the Lymecycline peak, with purity indices exceeding 99% under all tested conditions [19] [6]. The specificity evaluation includes forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to assess method capability for stability-indicating analysis [20] [21].

Linearity has been established over multiple concentration ranges depending on the intended application. For pharmaceutical dosage form analysis, linearity typically spans from 7.5-22.5 µg/mL with correlation coefficients consistently exceeding 0.999 [19] [6]. For impurity analysis and related substances testing, extended linearity ranges from 0.02-5 mg/L have been validated [4] [5]. The linear regression analysis includes statistical evaluation of slope, intercept, and correlation coefficient according to International Conference on Harmonisation requirements [16] [17].

Accuracy studies employ recovery testing at multiple concentration levels, typically 50%, 100%, and 150% of the target concentration [19] [6]. Recovery values for validated Lymecycline methods consistently fall within the acceptable range of 95-105%, with most reported values between 95-97% [4] [5] [19]. The accuracy assessment includes both intra-day and inter-day evaluations to ensure method robustness [19] [6].

Precision evaluation encompasses both repeatability and intermediate precision assessments [16] [17]. Repeatability studies using a minimum of six replicate determinations demonstrate relative standard deviation values consistently below 2% [19] [6]. Intermediate precision, evaluated across different days, analysts, and instrument conditions, typically exhibits relative standard deviation values below 5% [19] [6].

Detection and quantitation limits are established using signal-to-noise ratio approaches, with minimum acceptable ratios of 3:1 for detection limits and 10:1 for quantitation limits [16] [17]. For high performance liquid chromatography-ultraviolet methods, detection limits of 0.02 mg/L and quantitation limits of 0.05 mg/L have been validated [4] [5].

Range studies confirm method performance across the entire analytical range, typically spanning 80-120% of the target concentration [16] [17]. The range validation includes assessment of linearity, accuracy, and precision across the specified concentration interval [16] [17].

Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition, flow rate, column temperature, and detection wavelength [16] [17]. Validated Lymecycline methods demonstrate robustness with relative standard deviation values remaining below 2% for typical operational variations [19] [6].

Comparative Analysis of Compendial Methods

The comparative evaluation of compendial methods for Lymecycline analysis reveals significant differences in analytical approaches and performance characteristics across major pharmacopoeias. The British Pharmacopoeia provides the most comprehensive analytical framework for Lymecycline, including detailed monographs for both drug substance and capsule formulations [22] [23].

The British Pharmacopoeia method for Lymecycline capsules employs high performance liquid chromatography with ultraviolet detection for both assay and related substances determination [22]. The chromatographic system utilizes specialized columns and mobile phase compositions optimized for tetracycline analysis, with specific retention time requirements for Lymecycline and its related impurities [22]. The method includes detailed system suitability requirements and acceptance criteria that ensure analytical performance consistency [22].

Impurity profiling according to British Pharmacopoeia specifications identifies multiple related substances designated as Impurities A through G, each with specific identification criteria and acceptance limits [22] [24] [25]. Impurity A corresponds to 4-epitetracycline, Impurity D represents 4-epianhydrotetracycline, and additional impurities reflect various degradation and synthetic by-products [24] [25]. The comprehensive impurity control strategy ensures pharmaceutical quality and patient safety [20] [21].

European Pharmacopoeia provisions for Lymecycline align closely with British Pharmacopoeia requirements, reflecting harmonized analytical standards within European regulatory frameworks [26] [27]. The European Pharmacopoeia Certificate of Suitability procedure provides manufacturer-specific validation of analytical methods, ensuring compliance with pharmacopoeial requirements [26] [27].

United States Pharmacopeia coverage of Lymecycline remains limited compared to European compendia, reflecting differences in market authorization and regulatory oversight [28] [29]. However, the general principles for tetracycline analysis outlined in United States Pharmacopeia provide applicable guidance for Lymecycline method development [28] [29].

Comparative performance studies between different analytical approaches demonstrate that modern high performance liquid chromatography methods offer superior selectivity and sensitivity compared to traditional microbiological assays [30] [31]. The transition from biological activity-based methods to chemical analysis provides enhanced precision and reduced analysis time [30] [31].

Method comparison studies reveal that ultraviolet detection at 254 nm provides optimal sensitivity for routine Lymecycline analysis, while alternative detection wavelengths such as 270 nm may be employed for specific applications [19] [6]. Mass spectrometric detection offers enhanced selectivity and the capability for simultaneous multi-component analysis [12] [13].

The evolution of analytical methods for Lymecycline reflects broader trends in pharmaceutical analysis toward increased specificity, sensitivity, and regulatory compliance [32] [33]. Modern validated methods incorporate International Conference on Harmonisation principles and provide comprehensive quality control capabilities for both drug substance and finished pharmaceutical products [16] [17] [32].

Stability-indicating method development has become a critical requirement for Lymecycline analysis, necessitating the evaluation of degradation pathways and the identification of degradation products [20] [21]. The analytical methods must demonstrate selectivity for the active pharmaceutical ingredient in the presence of its degradation products and excipients [20] [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Lymecycline is 25% eliminated in the urine. Based on being a member of the tetracycline drug class, fecal elimination is likely another route of elimination.

Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. As a second-generation tetracycline, the concentration in the bile ranges from 10 to 25 times higher than plasma concentration. In general, the volume of distribution of tetracyclines ranges from 1.3–1.7 L/kg or 100–130 L.

Lymecycline is partially cleared by the kidneys, like other tetracyclines.

Wikipedia

Biological Half Life

Dates

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.